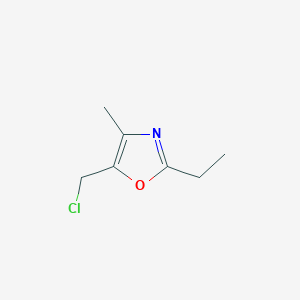

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole is a complex organic compound. It contains a chloromethyl group, which is a functional group that has the chemical formula −CH2−Cl . The naming of this group is derived from the methyl group (which has the formula −CH3), by replacing one hydrogen atom by a chlorine atom .

Synthesis Analysis

The synthesis of similar compounds has been documented in the literature. For instance, the synthesis of 2-chloro-5-chloromethyl pyridine involves a liquid phase chlorination method where raw materials are subjected to a reaction in liquid . Another example is the synthesis of end-functional PSt initiated by 5-Chloromethyl-2-methoxy-benzaldehyde via ATRP .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the chloromethylation of some aromatic compounds has been catalyzed by zinc iodide . Another example is the conversion of spent biomass to obtain 5-(chloromethyl)furfural (CMF) with high selectivity and yields via refluxing in aqueous HCl .Wissenschaftliche Forschungsanwendungen

Spinal Cord Injury Treatment : A study by L. Davis (1954) discusses the medical use of a related compound, 5-(2-chloroethyl)-4-methylthiazole, in the prevention and/or treatment of spinal cord injury.

Synthetic Chemistry : Patil and Luzzio (2016) have explored 2-(Halomethyl)-4,5-diaryloxazoles, closely related to 5-(Chloromethyl)-2-ethyl-4-methyl-1,3-oxazole, for their effectiveness in synthetic chemistry. They particularly highlight the chloromethyl analogue's use in preparing various oxazole derivatives through substitution reactions (Patil & Luzzio, 2016).

Transition Metal Coordination Chemistry : Gómez, Muller, and Rocamora (1999) review the use of oxazoline ligands, like 1,3-oxazole derivatives, in transition metal-catalyzed asymmetric syntheses. The study focuses on their structural characterization and versatility in ligand design (Gómez, Muller, & Rocamora, 1999).

Catalytic Synthesis : Hashmi et al. (2004) demonstrate the use of gold catalysis for synthesizing oxazoles from propargylcarboxamides, which includes compounds similar to this compound. This process highlights the role of these compounds in catalytic reactions (Hashmi et al., 2004).

Corrosion Inhibition : Research by Lagrenée et al. (2002) and Bentiss et al. (2007) investigates triazole derivatives, structurally related to 1,3-oxazoles, as corrosion inhibitors for mild steel in acidic media. They highlight the efficiency of these compounds in protecting against corrosion (Lagrenée et al., 2002) (Bentiss et al., 2007).

Antimicrobial Activities : Bektaş et al. (2007) discuss the synthesis of triazole derivatives and their potential as antimicrobial agents. These findings are significant for the development of new drugs and treatments (Bektaş et al., 2007).

Transthyretin Amyloidogenesis Inhibition : A study by Razavi et al. (2005) looks into the synthesis of oxazoles for inhibiting transthyretin amyloid fibrils, significant in the context of diseases like amyloidosis (Razavi et al., 2005).

Wirkmechanismus

Safety and Hazards

The safety data sheet for a similar compound, Chloromethyl chloroformate, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and is suspected of causing cancer . It is recommended to avoid contact with skin and eyes, ensure adequate ventilation, and avoid ingestion and inhalation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10ClNO/c1-3-7-9-5(2)6(4-8)10-7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYMGKQKBACEXPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=C(O1)CCl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1206975-47-4 |

Source

|

| Record name | 5-(chloromethyl)-2-ethyl-4-methyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-methoxyphenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2654349.png)

![4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2654351.png)

![N,N-dimethyl-N'-[2-methyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]ethane-1,2-diamine](/img/structure/B2654353.png)